乳酸锌

描述

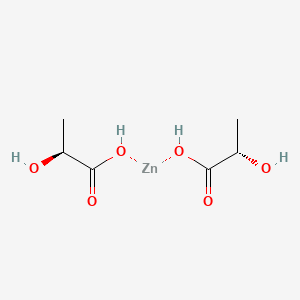

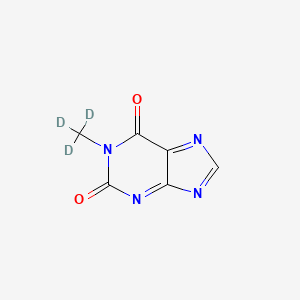

Zinc L-lactate is a chemical compound that is a salt of zinc and lactic acid. It has the chemical formula Zn(C₃H₅O₃)₂ and appears as a white to almost white fine powder. This compound is nearly odorless and highly soluble in water, making it useful in various applications . Zinc L-lactate is commonly used in dental care products, dietary supplements, and as a nutrient due to its beneficial properties .

科学研究应用

Zinc L-lactate has a wide range of applications in scientific research:

作用机制

Target of Action

Zinc L-lactate primarily targets proteins in the body, particularly those involved in redox balance and mitochondrial function . It also interacts with the deSUMOylating enzyme SENP1 . The lactate component of Zinc L-lactate has been found to play a role in protein lactylation, a post-translational modification that significantly impacts human health and disease .

Mode of Action

Zinc L-lactate works by binding to specific receptors in the body, triggering a cascade of biochemical reactions. In the case of SENP1, lactate forms a complex with zinc within the active site of the enzyme, thereby inhibiting deSUMOylation activity . This interaction affects the gene expression and activity of oxidation or antioxidant enzymes .

Biochemical Pathways

Zinc L-lactate affects several biochemical pathways. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of MT-2B, ZNT-1, and CRIP . It also impacts the gene expression and activity of oxidation or antioxidant enzymes, such as CuZnSOD, CAT, and Gpx1 . Furthermore, lactate, a component of Zinc L-lactate, is involved in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

It is known that zinc l-lactate appears as a white to almost white fine powder, is nearly odorless, and highly soluble in water . These properties suggest that it may have good bioavailability.

Result of Action

The action of Zinc L-lactate results in various molecular and cellular effects. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of certain proteins . It also affects the gene expression and activity of oxidation or antioxidant enzymes . Moreover, lactate has been found to regulate inflammatory processes .

Action Environment

The action, efficacy, and stability of Zinc L-lactate can be influenced by environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of Zinc L-lactate . Additionally, the presence of other substances, such as soapnut extract, can act synergistically with Zinc L-lactate, enhancing its antimicrobial properties .

生化分析

Biochemical Properties

Zinc L-lactate plays a significant role in biochemical reactions due to its ability to act as a cofactor for various enzymes. It interacts with enzymes such as lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate and vice versa . Additionally, zinc ions from Zinc L-lactate can bind to proteins and other biomolecules, influencing their structure and function. For example, zinc ions can stabilize the structure of metalloproteins and enhance their catalytic activity . The interaction of Zinc L-lactate with these biomolecules is crucial for maintaining cellular homeostasis and metabolic processes.

Cellular Effects

Zinc L-lactate has been shown to influence various cellular processes. It can enhance cell proliferation and inhibit apoptosis in intestinal porcine epithelial cells . Zinc L-lactate also affects cell signaling pathways, such as the Nrf2/Keap1/ARE system, which is involved in the cellular response to oxidative stress . Furthermore, Zinc L-lactate can modulate gene expression by influencing the activity of transcription factors and enzymes involved in epigenetic modifications . These effects contribute to the overall impact of Zinc L-lactate on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Zinc L-lactate involves its interaction with zinc-binding proteins and enzymes. Zinc ions from Zinc L-lactate can bind to the active sites of enzymes, such as the SUMO protease SENP1, inhibiting their activity . This inhibition can lead to the stabilization of SUMOylated proteins, affecting various cellular processes, including cell cycle progression and mitotic exit . Additionally, Zinc L-lactate can influence gene expression by modulating the activity of transcription factors and enzymes involved in histone modifications . These molecular interactions highlight the multifaceted role of Zinc L-lactate in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinc L-lactate can vary over time. Studies have shown that Zinc L-lactate is relatively stable and can maintain its biochemical activity over extended periods . Its effects on cellular function may change with prolonged exposure. For example, long-term exposure to Zinc L-lactate can lead to alterations in mitochondrial function and oxidative stress levels . These temporal effects are important considerations for in vitro and in vivo studies involving Zinc L-lactate.

Dosage Effects in Animal Models

The effects of Zinc L-lactate vary with different dosages in animal models. In studies with weaned piglets, dietary supplementation with Zinc L-lactate at 100 mg/kg improved growth performance, intestinal morphology, and nutrient utilization . Higher doses may lead to adverse effects, such as oxidative stress and toxicity . It is essential to determine the optimal dosage of Zinc L-lactate to achieve the desired physiological effects without causing harm.

Metabolic Pathways

Zinc L-lactate is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Lactate, a component of Zinc L-lactate, can be converted to pyruvate by lactate dehydrogenase, which then enters the tricarboxylic acid cycle for energy production . Zinc ions from Zinc L-lactate also play a role in various enzymatic reactions, acting as cofactors for enzymes involved in metabolic processes . These interactions highlight the importance of Zinc L-lactate in cellular metabolism.

Transport and Distribution

Zinc L-lactate is transported and distributed within cells and tissues through specific zinc transporters. These transporters, such as ZnT and ZIP families, regulate the uptake and release of zinc ions across biological membranes . Zinc ions from Zinc L-lactate can be transported into the lumen of organelles, such as the Golgi apparatus, where they participate in various cellular processes . The distribution of Zinc L-lactate within cells is crucial for maintaining zinc homeostasis and supporting cellular function.

Subcellular Localization

The subcellular localization of Zinc L-lactate is influenced by its interaction with zinc transporters and binding proteins. Zinc ions from Zinc L-lactate can be localized to specific cellular compartments, such as the mitochondria and the Golgi apparatus . These localizations are essential for the proper functioning of zinc-dependent enzymes and proteins. Additionally, post-translational modifications, such as SUMOylation, can direct Zinc L-lactate to specific subcellular compartments, affecting its activity and function .

准备方法

Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce zinc L-lactate and water .

Industrial Production Methods: In industrial settings, zinc L-lactate is produced by converting calcium lactate to zinc lactate using zinc carbonate or sulfate. The zinc lactate is then recrystallized and dissolved in water. Zinc is subsequently precipitated as zinc sulfide using a solution of hydrogen sulfide .

化学反应分析

Types of Reactions: Zinc L-lactate primarily undergoes substitution reactions due to the presence of the lactate ion. It can also participate in complexation reactions with other metal ions.

Common Reagents and Conditions:

Substitution Reactions: Zinc L-lactate can react with other metal salts to form different metal lactates.

Complexation Reactions: It can form complexes with ligands such as amino acids and other organic molecules under mild conditions.

Major Products Formed:

Substitution Reactions: Formation of different metal lactates.

Complexation Reactions: Formation of zinc-ligand complexes.

相似化合物的比较

Zinc Acetate: Used for treating zinc deficiency and has similar catalytic and structural roles.

Zinc Gluconate: Commonly used in dietary supplements and has antiviral properties.

Zinc Sulfate: Used in agriculture and medicine, but has lower bioavailability compared to organic zinc salts.

Uniqueness of Zinc L-lactate: Zinc L-lactate is unique due to its high solubility in water and its beneficial properties in both biological and industrial applications. Its ability to improve intestinal function and act as an antioxidant makes it particularly valuable in the fields of nutrition and medicine .

属性

IUPAC Name |

2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908362 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-76-8 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the most efficient method to synthesize Zinc L-lactate?

A1: Research indicates that direct synthesis from L-lactate liquid, fermented by immobilized Rhizopus oryzae R[1], offers a high-yield method for producing Zinc L-lactate. [] This method achieves maximum yield when the molar ratio of ZnSO4·7H2O to CaLa2 is between 0.9 and 0.95. Additionally, optimal reaction conditions include a temperature range of 95-100℃ and a reaction time of 1 to 1.5 hours. This method yields Zinc L-lactate with a purity of up to 99.38%, meeting national standards for food additives. []

Q2: Are there any studies on the physicochemical properties of Zinc L-lactate?

A2: While the provided research focuses on synthesis [], a separate study investigates the solubilities and vapor pressures of water over saturated solutions of various metal lactates, including Zinc L-lactate. [] This type of data is essential for understanding the compound's behavior in different solutions and environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![METHOXYCHLOR, [RING-14C(U)]](/img/new.no-structure.jpg)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)